molecular formula C20H26N2O3 B5703057 1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine

1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B5703057
M. Wt: 342.4 g/mol
InChI Key: JDTGEVGGHQIWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine, also known as DMMDA-2, is a psychoactive compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. DMMDA-2 has been studied extensively for its potential therapeutic applications and its mechanism of action.

Mechanism of Action

1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It is believed to increase the release of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. 1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine also affects other neurotransmitter systems such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It can increase heart rate and blood pressure, and may cause dilation of the pupils. It can also affect body temperature, causing sweating and chills. 1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine has been shown to have a low toxicity profile, but further studies are needed to determine its long-term effects on the body.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and can be obtained in large quantities. It has been shown to have a high affinity for the 5-HT2A receptor, making it a useful tool for studying the effects of serotonin on the brain. However, 1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine is a controlled substance and requires special permits for use in research. It also has psychoactive effects, which may make it difficult to control for in experiments.

Future Directions

There are several potential future directions for research on 1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. Further studies are needed to determine its effectiveness and safety in humans. Another area of interest is its mechanism of action, particularly its effects on other neurotransmitter systems such as dopamine and norepinephrine. Finally, there is a need for more research on the long-term effects of 1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine on the body, particularly with prolonged use.

Synthesis Methods

1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine can be synthesized by a multi-step process involving the reaction of 2,4-dimethoxybenzyl chloride with 2-methoxyphenylpiperazine. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The synthesis of 1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine requires specialized equipment and expertise in organic chemistry.

Scientific Research Applications

1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a positive effect on mood and cognition, and may be useful in enhancing creativity and problem-solving abilities.

properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-23-17-9-8-16(20(14-17)25-3)15-21-10-12-22(13-11-21)18-6-4-5-7-19(18)24-2/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTGEVGGHQIWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5259957

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